molecular formula C15H12O4 B14210699 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 828265-12-9

5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14210699
CAS No.: 828265-12-9
M. Wt: 256.25 g/mol
InChI Key: LABVEMCSDDCRAN-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with chromanone derivatives. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form the desired flavonoid structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may involve the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which enhances its antioxidant and enzyme inhibitory activities. This makes it particularly valuable in medicinal and cosmetic applications .

Properties

CAS No.

828265-12-9

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

5-hydroxy-4-(4-hydroxyphenyl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)11-8-14(18)19-13-3-1-2-12(17)15(11)13/h1-7,11,16-17H,8H2

InChI Key

LABVEMCSDDCRAN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC=C2OC1=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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